(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride
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Overview
Description
(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClN2O2S and a molecular weight of 168.6 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride typically involves the reaction of (3-methyl-3H-diazirin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methyl-3H-diazirin-3-yl)methanesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride exerts its effects involves the formation of reactive intermediates upon exposure to light or other activating conditions . These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the development of photoactivatable compounds. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is unique due to its diazirine group, which allows for photoactivation and cross-linking applications. Similar compounds include:
(3-azido-3H-diazirin-3-yl)methanesulfonyl chloride: Another photoactivatable compound with similar applications but different reactivity.
(3-trifluoromethyl-3H-diazirin-3-yl)methanesulfonyl chloride: A compound with enhanced stability and reactivity due to the trifluoromethyl group.
These compounds share similar applications but differ in their specific chemical properties and reactivity, making this compound a unique and valuable tool in scientific research.
Properties
IUPAC Name |
(3-methyldiazirin-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNPRZTIFFTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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